6-Epiharpagide

Description

Properties

CAS No. |

737-86-0 |

|---|---|

Molecular Formula |

C14H14N4O3 |

Molecular Weight |

286.29 g/mol |

IUPAC Name |

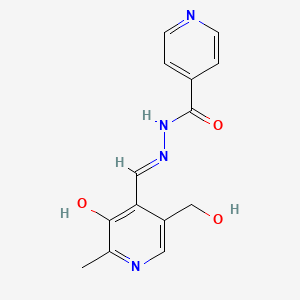

N-[(Z)-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7- |

InChI Key |

BQYIXOPJPLGCRZ-IDUWFGFVSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC 77674; NSC-77674; NSC77674; PIH; Pyridoxal isonicotinoyl hydrazone; |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of 6-Epiharpagide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical nature of 6-Epiharpagide, a significant iridoid glycoside. This guide details its chemical structure, offers insights into its characterization, and provides context for its scientific relevance.

Chemical Structure and Stereochemistry

This compound is a stereoisomer of Harpagide, a well-studied iridoid glycoside. The designation "6-Epi" signifies that the molecule's configuration differs from Harpagide at the C6 carbon position. Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentanopyran skeleton, which in the case of this compound, is attached to a glucose molecule.

The core structure consists of a fused ring system: a cyclopentane (B165970) ring and a dihydropyran ring. A methyl group and a hydroxyl group are attached to the cyclopentane ring, while the glucose moiety is linked to the dihydropyran ring via a glycosidic bond. The key stereochemical feature of this compound is the orientation of the substituent at the C6 position, which is inverted relative to that of Harpagide.

Below is a comparison of the chemical structures of Harpagide and this compound:

Figure 1: Chemical Structure of Harpagide

A 2D representation of the Harpagide molecule.

Figure 2: Chemical Structure of this compound

The C6 epimer of Harpagide, this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound and its common derivative, 6-Epi-8-O-acetylharpagide.

| Property | Value (this compound) | Value (6-Epi-8-O-acetylharpagide) | Reference |

| Molecular Formula | C15H24O10 | C17H26O11 | [1] |

| Molecular Weight | 364.35 g/mol | 406.39 g/mol | [1] |

| IUPAC Name | (1S,4aS,5S,6S,7aR)-5-hydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde | [(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | [1] |

| CAS Number | 86362-16-5 | 97169-44-3 | [2] |

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemical techniques. A general workflow is outlined below.

Isolation of this compound

A typical protocol for the isolation of this compound from a plant source, such as members of the Lamiaceae family, is as follows:

-

Extraction: Dried and powdered plant material is extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The iridoid glycosides, including this compound, will remain in the aqueous layer.

-

Chromatographic Separation: The aqueous fraction is subjected to column chromatography. A common stationary phase is Diaion HP-20, followed by silica (B1680970) gel or Sephadex LH-20.

-

Further Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of water and methanol or acetonitrile.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and Mass Spectrometry.

General Workflow for Isolation and Characterization

Isolation and characterization of this compound.

Biological Activity and Signaling Pathways

While research on this compound is not as extensive as for its epimer, Harpagide, iridoid glycosides as a class are known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The anti-inflammatory actions of related compounds often involve the modulation of key signaling pathways.

A plausible mechanism of action for the anti-inflammatory effects of iridoid glycosides involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is central to the inflammatory response.

Postulated Anti-Inflammatory Signaling Pathway

Inhibition of the NF-κB pathway by this compound.

This guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into its biological activities and potential therapeutic applications is a promising area for future research.

References

Unveiling the Botanical Trove of 6-Epiharpagide: A Technical Guide for Scientific Exploration

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural plant sources of the iridoid glycoside 6-Epiharpagide. This document synthesizes the current scientific knowledge on the botanical origins, phytochemical analysis, and isolation methodologies for this compound of interest.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. While its therapeutic potential is an area of ongoing research, the initial step for any investigation is the reliable identification and procurement from its natural sources. This guide focuses on providing the foundational knowledge for such endeavors.

Primary Botanical Sources: The Scrophularia Genus

Current phytochemical research points towards the genus Scrophularia, commonly known as figworts, as a promising source of this compound and related iridoid glycosides. Species within this genus have a long history of use in traditional medicine and have been the subject of numerous phytochemical investigations.[1][2][3]

While a broad range of iridoids has been identified across various Scrophularia species, this guide will focus on the available data pertinent to the isolation of compounds structurally related to this compound, laying the groundwork for targeted extraction of the specific molecule.

Quantitative Analysis of Iridoid Glycosides in Scrophularia

Quantitative data on the concentration of this compound in specific Scrophularia species is not yet widely available in published literature. However, studies on related iridoid glycosides, such as harpagoside (B1684579), provide a valuable reference for expected yields and analytical approaches. The following table summarizes the reported content of harpagoside in a representative Scrophularia species. This data can inform the selection of plant material and the scale of extraction for isolating similar compounds like this compound.

| Plant Species | Plant Part | Compound | Concentration (% dry weight) | Analytical Method | Reference |

| Scrophularia oblongifolia | Aerial Parts | Harpagoside | Not specified | HPLC-PDA-MS/MS-Q-TOF, NMR | [1] |

Note: The concentration of specific iridoid glycosides can vary significantly based on factors such as the plant's geographical origin, harvest time, and the specific plant part used for extraction.

Experimental Protocols: A General Framework for Isolation

The following section outlines a generalized experimental protocol for the extraction and isolation of iridoid glycosides from Scrophularia species. This protocol is a composite of methodologies reported in the scientific literature for the isolation of related compounds and can be adapted for the specific targeting of this compound.[1]

Plant Material and Extraction

-

Plant Material: Dried and powdered aerial parts of the selected Scrophularia species.

-

Extraction Solvent: Methanol (B129727) (MeOH) is commonly used for the initial extraction of iridoid glycosides.

-

Extraction Procedure:

-

Macerate the powdered plant material with methanol at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation.

-

Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude methanolic extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and n-butanol. The iridoid glycosides, being polar, are expected to concentrate in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is then subjected to further separation using various column chromatography techniques.

-

Adsorbent: Diaion HP-20, silica (B1680970) gel, or Sephadex LH-20 are frequently used stationary phases.

-

Elution: A gradient elution system with increasing concentrations of methanol in water or chloroform (B151607) is employed to separate the fractions.

-

Isolation and Purification of this compound

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water is a common mobile phase.

-

Detection: UV detection at a specific wavelength (e.g., 210 nm) is used to monitor the elution of compounds.

-

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the isolation of iridoid glycosides from plant sources.

References

The Biosynthesis of 6-Epiharpagide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epiharpagide is a member of the iridoid class of monoterpenoids, a large group of natural products found in a wide variety of plants. Iridoids are known for their diverse biological activities, and as such, are of significant interest to the pharmaceutical and agricultural industries. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants. While the complete pathway has not been fully elucidated in a single plant species, this guide synthesizes the available knowledge on iridoid biosynthesis to present a putative and detailed pathway for this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, metabolic engineering, and drug discovery.

Core Biosynthetic Pathway of Iridoids

The biosynthesis of this compound follows the general iridoid pathway, which can be divided into three main stages: the formation of the universal monoterpene precursor geraniol (B1671447), the synthesis of the core iridoid scaffold, and the late-stage modifications that lead to the diverse array of iridoid structures.

Stage 1: Formation of Geraniol

The pathway begins with the universal C5 precursors of all terpenes, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells.

-

Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 compound geranyl diphosphate (GPP).

-

Geraniol Synthesis: GPP is then hydrolyzed by geraniol synthase (GES) to produce geraniol, the first committed precursor of the iridoid pathway.[1][2]

Stage 2: Formation of the Iridoid Scaffold

The conversion of the linear monoterpene geraniol into the characteristic bicyclic iridoid skeleton is a key part of the pathway.

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by the cytochrome P450 enzyme geraniol-8-hydroxylase (G8H) , to yield 8-hydroxygeraniol.

-

Oxidation of 8-Hydroxygeraniol: The alcohol groups of 8-hydroxygeraniol are then oxidized to aldehydes in a two-step reaction catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) , resulting in the formation of 8-oxogeranial.[2]

-

Reductive Cyclization: The crucial step in the formation of the iridoid scaffold is the reductive cyclization of 8-oxogeranial. This reaction is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into the intermediate nepetalactol.[3][4] This step establishes the core cyclopentanopyran ring system of iridoids.

Putative Biosynthetic Pathway of this compound

The late-stage modifications that convert the initial iridoid scaffold into this compound are less well-characterized. However, based on the structure of this compound and knowledge from related iridoid pathways, a putative pathway can be proposed. These steps likely involve a series of hydroxylations, reductions, glycosylation, and potentially acylation.

-

Hydroxylation and Rearrangement: The nepetalactol scaffold likely undergoes further enzymatic modifications, including hydroxylations and rearrangements, to form an aglycone precursor of this compound. The exact intermediates and enzymes are yet to be identified.

-

Glycosylation: A key step is the attachment of a glucose molecule, a reaction catalyzed by a UDP-glycosyltransferase (UGT) . This glycosylation is a common feature of iridoids and is crucial for their stability and solubility.

-

Formation of the 6-epimer: The specific stereochemistry at the C6 position, which defines this compound, is likely determined by the action of a specific isomerase or reductase during the biosynthetic process.

While the direct biosynthetic pathway to this compound is not fully elucidated, studies on the closely related compounds harpagide (B7782904) and 8-O-acetyl-harpagide provide valuable insights. The accumulation of these compounds can be enhanced in plant cell cultures through the addition of precursors and elicitors, suggesting a dynamic regulation of the late stages of the pathway.

Quantitative Data

Quantitative data for the biosynthesis of this compound is limited. However, data from studies on related iridoids can provide a basis for understanding the potential yields and efficiencies of this pathway. The following table summarizes relevant quantitative information.

| Compound | Plant/System | Titer/Yield | Reference |

| Harpagide | Melittis melissophyllum shoot cultures | Up to 619 mg/100 g DW | |

| 8-O-acetyl-harpagide | Melittis melissophyllum shoot cultures | Up to 255.4 mg/100 g DW | |

| Harpagoside | Harpagophytum procumbens secondary roots | Minimum of 1.2% for standardization | |

| Harpagoside | Commercial tablets | 10-20 mg per tablet |

Experimental Protocols

The following are generalized protocols for key experiments used in the study of iridoid biosynthesis. These can be adapted for the investigation of the this compound pathway.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize candidate enzymes involved in the this compound biosynthetic pathway.

Methodology:

-

Gene Identification and Cloning: Identify candidate genes (e.g., synthases, hydroxylases, glycosyltransferases, acetyltransferases) from a this compound-producing plant through transcriptomics and homology-based approaches. Amplify the full-length coding sequences and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pEAQ vectors for plant transient expression).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism. Escherichia coli is commonly used for the expression of soluble enzymes, while yeast (Saccharomyces cerevisiae) or transient expression in Nicotiana benthamiana are preferred for membrane-bound enzymes like cytochrome P450s.

-

Protein Purification: After expression, lyse the cells and purify the recombinant protein using affinity chromatography (e.g., His-tag or GST-tag purification).

-

Enzyme Assays:

-

Substrate Feeding: Incubate the purified enzyme with its putative substrate(s) in a suitable buffer. For example, to test a putative glycosyltransferase, incubate the enzyme with the aglycone of this compound and UDP-glucose.

-

Product Detection: Analyze the reaction products using methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the product.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.

Identification and Quantification of this compound and its Precursors

Objective: To detect and quantify this compound and its biosynthetic intermediates in plant tissues.

Methodology:

-

Sample Preparation: Harvest plant material, freeze it in liquid nitrogen, and grind it to a fine powder.

-

Extraction: Extract the metabolites from the powdered tissue using a suitable solvent, typically methanol (B129727) or a methanol/water mixture. The extraction can be performed by sonication or maceration.

-

Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be included to remove interfering compounds.

-

Analytical Method:

-

HPLC-UV/DAD: Separate the extracted metabolites on a C18 reversed-phase HPLC column. Detect and quantify the compounds using a UV or Diode Array Detector at a wavelength where iridoids absorb (typically around 230-280 nm).

-

LC-MS/MS: For higher sensitivity and specificity, use LC coupled to a tandem mass spectrometer (MS/MS). This allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

-

Quantification: Use an external standard curve with a pure standard of this compound to quantify its concentration in the plant extracts.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Early steps in the iridoid biosynthesis pathway.

Caption: Putative late-stage biosynthesis of this compound.

Caption: Workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that relies on the coordinated action of multiple enzymes. While the early stages of the iridoid pathway are relatively well understood, the late-stage modifications leading to this compound remain an active area of research. The identification and characterization of the specific hydroxylases, glycosyltransferases, and other enzymes involved in this part of the pathway are crucial for a complete understanding of its biosynthesis.

Further research in this area, utilizing the experimental approaches outlined in this guide, will not only fill the existing knowledge gaps but also open up new avenues for the metabolic engineering of plants and microorganisms for the sustainable production of this compound and other valuable iridoids. This will have significant implications for the development of new pharmaceuticals and other bio-based products.

References

- 1. mdpi.com [mdpi.com]

- 2. A Transcriptomic and Metabolomic Study on the Biosynthesis of Iridoids in Phlomoides rotata from the Qinghai–Tibet Plateau [mdpi.com]

- 3. Final step in the biosynthesis of iridoids elucidated [mpg.de]

- 4. Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Epiharpagide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epiharpagide is an iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom and known for a diverse range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside details of its isolation and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

While comprehensive experimental data for this compound is not as widely published as for its isomer, harpagide (B7782904), its fundamental properties can be established.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₁₀ | Inferred from 6-Epi-8-O-acetylharpagide |

| Molecular Weight | 364.35 g/mol | Calculated from Molecular Formula |

| CAS Number | 86362-16-5 | [1] |

| Physical State | Likely a solid, crystalline or amorphous powder | General property of iridoid glycosides |

| Solubility | Expected to be soluble in polar solvents like water and methanol, and sparingly soluble in less polar organic solvents. | General property of iridoid glycosides |

| Melting Point | Not definitively reported in the searched literature. |

Note: The molecular formula and weight are inferred by the subtraction of an acetyl group (C₂H₂O) from the known molecular formula of 6-Epi-8-O-acetylharpagide (C₁₇H₂₆O₁₁).

Spectral Data

Experimental Protocols

Isolation of Iridoid Glycosides from Scrophularia species

While a specific protocol for the isolation of this compound has not been detailed in the available literature, a general methodology for the extraction and isolation of iridoid glycosides from plants of the Scrophularia genus, where harpagide and its derivatives are commonly found, can be outlined.

MAPK Signaling Pathway

The MAPK pathway is another key signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. This pathway can also lead to the activation of transcription factors that regulate the expression of inflammatory genes.

Conclusion and Future Directions

This compound remains a relatively understudied iridoid glycoside with potential for biological activity, particularly in the realm of anti-inflammatory research. This technical guide has compiled the available information on its physical and chemical properties, while also providing a framework for its isolation and proposing potential mechanisms of action based on related compounds. Further research is critically needed to:

-

Isolate and fully characterize this compound to confirm its molecular structure and obtain comprehensive spectral data.

-

Determine its physical properties, such as melting point and solubility, through experimental analysis.

-

Conduct in-depth biological assays to evaluate its pharmacological activities, including its anti-inflammatory, analgesic, and other potential therapeutic effects.

-

Elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Such studies will be invaluable in unlocking the full therapeutic potential of this natural product and could pave the way for the development of new drug leads.

References

A Technical Guide to the Discovery and Isolation of 6-Epiharpagide and Related Iridoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Epiharpagide and Iridoid Glycosides

This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoids are characterized by a cyclopentane[c]pyran ring system. These compounds are of significant interest to researchers due to their wide range of biological activities. The isolation and characterization of these molecules are crucial steps in the drug discovery and development process.[1] This guide provides a comprehensive overview of the typical workflow, from extraction from a natural source to structural elucidation.

A Generalized Workflow for Isolation and Characterization

The process of isolating a specific natural product like this compound is a multi-step procedure that begins with the collection and preparation of plant material, followed by extraction, fractionation, and purification, and concludes with structural elucidation and bioactivity screening.

Extraction of Iridoid Glycosides from Plant Material

The initial step in isolating this compound involves extracting the compound from the plant matrix. The choice of extraction method is critical for maximizing the yield and purity of the target compound.

Summary of Extraction Techniques

The selection of an appropriate extraction technique depends on the physicochemical properties of the target compound and the plant matrix.[2][3]

| Extraction Technique | Principle | Typical Solvents | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent at room temperature. | Ethanol, Methanol (B129727), Water | Simple, requires minimal equipment. | Time-consuming, lower extraction efficiency. |

| Soxhlet Extraction | Continuous extraction with a hot solvent. | Ethanol, Methanol, Ethyl Acetate (B1210297) | High extraction efficiency. | Can degrade thermolabile compounds. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent penetration and cell wall disruption.[4] | Ethanol, Methanol, Water | Reduced extraction time, increased yield. | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material. | Polar solvents (Ethanol, Water) | Very fast, reduced solvent consumption. | Potential for localized overheating. |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures.[5] | Water, Ethanol | Fast, efficient, low solvent consumption. | High initial equipment cost. |

Detailed Experimental Protocol: Hypothetical Extraction of this compound

This protocol describes a general procedure for obtaining a crude extract enriched with iridoid glycosides.

-

Plant Material Preparation: Air-dry the leaves of a plant known to contain iridoid glycosides (e.g., Harpagophytum procumbens) at room temperature for 7-10 days. Grind the dried leaves into a fine powder using a mechanical grinder.

-

Extraction:

-

Macerate 1 kg of the powdered plant material in 5 L of 80% aqueous methanol for 72 hours at room temperature with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in 1 L of distilled water.

-

Perform liquid-liquid partitioning successively with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (3 x 500 mL).

-

Collect each fraction and evaporate the solvent to dryness. The iridoid glycosides are expected to be concentrated in the more polar ethyl acetate and aqueous fractions.

-

Purification of this compound

The crude extract or enriched fraction is a complex mixture of compounds. Chromatographic techniques are employed for the isolation of the pure compound.

Summary of Chromatographic Techniques

| Technique | Principle | Stationary Phase | Mobile Phase | Application |

| Column Chromatography (CC) | Separation based on differential adsorption. | Silica (B1680970) gel, Alumina, Sephadex LH-20 | Gradient of non-polar to polar solvents (e.g., Chloroform-Methanol) | Initial fractionation of the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid phase under high pressure. | C18, C8 | Gradient of Acetonitrile-Water or Methanol-Water | Final purification of the compound. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Two-phase solvent system | One phase of the solvent system | Separation of polar compounds. |

Detailed Experimental Protocol: Hypothetical Purification of this compound

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate fraction (approx. 20 g) to silica gel column chromatography (60-120 mesh).

-

Elute the column with a stepwise gradient of chloroform and methanol (100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Collect fractions of 100 mL each and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol:water (8:2:0.2) solvent system and visualization with a vanillin-sulfuric acid spray reagent.

-

Combine fractions showing similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the combined fractions containing the target compound on a Sephadex LH-20 column using methanol as the eluent to remove phenolic compounds and other impurities.

-

-

Preparative HPLC:

-

Perform final purification of the enriched fraction by preparative HPLC on a C18 column.

-

Use a gradient elution system of acetonitrile (B52724) and water.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Summary of Spectroscopic Data for a Typical Iridoid Glycoside

| Technique | Information Obtained | Expected Data for an Iridoid Glycoside like this compound |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | A molecular ion peak corresponding to the molecular formula of this compound. Fragmentation patterns showing the loss of the glucose moiety. |

| ¹H Nuclear Magnetic Resonance (NMR) | Number and environment of protons. | Signals for olefinic protons, acetal (B89532) protons, and protons of the cyclopentane (B165970) ring and the glucose unit. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Number and type of carbon atoms. | Resonances for carbonyl carbons, olefinic carbons, acetal carbons, and carbons of the cyclopentane and glucose moieties. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons. | Correlations that allow for the complete assignment of the proton and carbon signals and establish the overall structure. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups. |

Signaling Pathways and Bioactivity

While this guide focuses on the discovery and isolation of this compound, the ultimate goal for drug development professionals is to understand its biological activity. Once isolated, the compound would be subjected to a battery of in vitro and in vivo assays to determine its pharmacological properties. At present, there is a lack of specific, publicly available research detailing the signaling pathways directly modulated by this compound. Further research in this area is required.

Conclusion

The discovery and isolation of novel natural products like this compound is a systematic process that relies on a combination of classical and modern analytical techniques. While specific historical details of its discovery are scarce, the methodologies outlined in this guide provide a robust framework for the isolation and characterization of this and other iridoid glycosides from natural sources, paving the way for future pharmacological investigation and potential drug development.

References

- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of 6-Epiharpagide: An In-depth Technical Guide

Disclaimer: Scientific literature explicitly detailing the therapeutic effects of 6-Epiharpagide is currently limited. This guide synthesizes available data on the closely related and structurally similar iridoid glycoside, harpagide (B7782904), to infer potential therapeutic avenues and mechanisms of action for this compound. All data and pathways described herein are based on studies of harpagide and should be considered as a predictive framework for this compound, pending direct experimental validation.

Core Concepts

Iridoid glycosides are a class of monoterpenoid natural products widely distributed in the plant kingdom, known for a diverse range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] Harpagide, a prominent member of this class, has been the subject of multiple studies investigating its therapeutic potential. Due to the structural similarity between harpagide and this compound, it is plausible that they share similar biological activities and mechanisms of action.

Potential Therapeutic Applications

Based on the evidence from harpagide studies, this compound is postulated to have potential therapeutic efficacy in two primary areas: inflammatory disorders and neurodegenerative diseases.

Anti-Inflammatory Effects

Harpagide has demonstrated significant anti-inflammatory properties in preclinical models. A key area of investigation has been its potential in treating osteoarthritis.[3] The proposed anti-inflammatory actions are multifaceted, involving the inhibition of key inflammatory mediators and modulation of cellular metabolic pathways.

Quantitative Data on the Anti-Inflammatory Effects of Harpagide:

| Experimental Model | Treatment | Key Findings | Reference |

| TNF-α-induced rat articular chondrocytes | Harpagide (10 μM) | - Restored upregulation of MMP-13, COX2, IL-1β, and IL-6.- Reversed degradation of the extracellular matrix.- Recovered downregulation of proliferative markers (Bcl2, CDK1, Cyclin D1). | [3] |

| In silico molecular docking | Harpagide | - Predicted to interact with the active site of COX-2 with a binding energy of -5.53 kcal/mol. | [4] |

Neuroprotective Effects

Harpagide has also been shown to exert neuroprotective effects in models of neuronal injury. These effects are primarily attributed to its ability to mitigate cellular stress and apoptosis.

Quantitative Data on the Neuroprotective Effects of Harpagide:

| Experimental Model | Treatment | Key Findings | Reference |

| Oxygen-glucose deprivation/reoxygenation (OGD/R) injured PC12 cells | Harpagide | - Increased cell survival rate.- Reduced apoptosis.- Decreased intracellular Ca2+ concentration.- Modulated expression of SERCA and endoplasmic reticulum stress-related proteins. |

Postulated Mechanisms of Action

The therapeutic effects of harpagide, and by extension potentially this compound, are underpinned by its interaction with specific cellular signaling pathways.

Inhibition of Inflammatory Signaling Pathways

In the context of inflammation, particularly in osteoarthritis, harpagide appears to modulate the inflammatory response induced by TNF-α. This involves the inhibition of key pro-inflammatory enzymes and cytokines. A proposed mechanism is the interference with the glycolytic pathway in chondrocytes, which is crucial for the inflammatory response. Molecular docking studies further suggest that harpagide may directly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Attenuation of Endoplasmic Reticulum Stress in Neuroprotection

In neuronal cells, harpagide has been observed to protect against injury by inhibiting endoplasmic reticulum (ER) stress. This is a crucial mechanism as prolonged ER stress can trigger apoptosis (programmed cell death). The neuroprotective effect of harpagide appears to be mediated through the regulation of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which is vital for maintaining calcium homeostasis within the cell. By preventing excessive ER stress, harpagide helps to maintain neuronal cell viability.

Caption: Postulated neuroprotective signaling pathway of this compound.

Experimental Protocols (Based on Harpagide Studies)

The following are summaries of experimental methodologies used in the investigation of harpagide, which could be adapted for the study of this compound.

In Vitro Anti-Inflammatory Assay in Rat Articular Chondrocytes

-

Cell Culture: Primary rat articular chondrocytes are isolated and cultured.

-

Inflammatory Induction: Chondrocytes are stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., harpagide at 10 μM).

-

Gene Expression Analysis (qPCR): The mRNA levels of inflammatory markers such as MMP-13, COX2, IL-1β, and IL-6 are quantified using quantitative real-time polymerase chain reaction.

-

Protein Expression Analysis (Western Blotting): The protein levels of the aforementioned inflammatory markers and proliferative markers (Bcl2, CDK1, Cyclin D1) are assessed by Western blotting.

-

Extracellular Matrix Degradation: The degradation of the extracellular matrix can be evaluated by measuring the release of glycosaminoglycans (GAGs) into the culture medium.

-

Metabolome Analysis: The effect of the compound on cellular metabolism, specifically the glycolytic pathway, is analyzed using metabolomics techniques.

In Vitro Neuroprotection Assay in PC12 Cells

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured under standard conditions.

-

Induction of Injury: Oxygen-glucose deprivation/reoxygenation (OGD/R) is used to mimic ischemic injury. This involves incubating the cells in a glucose-free medium under hypoxic conditions, followed by a return to normal culture conditions.

-

Treatment: Cells are treated with the test compound before, during, or after the OGD/R insult.

-

Cell Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is used to assess cell viability.

-

Apoptosis Assay (Flow Cytometry): Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining.

-

Intracellular Calcium Measurement: Intracellular calcium concentrations are measured using a fluorescent calcium indicator dye and laser scanning confocal microscopy.

-

Protein Expression Analysis (Western Blotting): The expression levels of proteins related to SERCA and endoplasmic reticulum stress are determined by Western blotting.

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies to directly assess the anti-inflammatory and neuroprotective effects of this compound.

-

Comparative Studies: Performing head-to-head comparisons of the biological activities of this compound and harpagide to understand the impact of their stereochemical differences.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound to assess its drug-like properties.

By building upon the knowledge gained from its close analog, harpagide, a systematic investigation into this compound could unveil a promising new therapeutic agent for a range of debilitating diseases.

References

- 1. Harpagide: Occurrence in plants and biological activities - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Harpagide inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

6-Epiharpagide: A Technical Guide to its Putative Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epiharpagide is an iridoid glycoside found in several medicinal plants, most notably Ajuga reptans (Bugleweed). While direct scientific investigation into the pharmacological properties of this compound is limited, its close structural relationship to the well-researched iridoid glycosides, harpagoside (B1684579) and harpagide (B7782904), provides a strong basis for inferring its potential therapeutic activities. Plants containing these compounds have a long history of use in traditional medicine for treating a variety of ailments, particularly those associated with inflammation and pain.[1][2] This technical guide summarizes the traditional medicinal context of this compound and extrapolates its potential pharmacological roles based on the extensive research conducted on its analogues, harpagoside and harpagide.

Traditional Medicine Context

Historically, plants rich in iridoid glycosides, such as Harpagophytum procumbens (Devil's Claw) and Ajuga species, have been utilized in traditional medicine systems across various cultures for their anti-inflammatory and analgesic properties.[1][2] These botanicals have been traditionally prepared as infusions, decoctions, or topical applications to alleviate symptoms of rheumatism, arthritis, and other inflammatory conditions. The ethnobotanical record strongly suggests a long-standing empirical understanding of the therapeutic benefits of these plants, which modern science is now beginning to elucidate at a molecular level.

Pharmacological Activities of Structural Analogues: Harpagoside and Harpagide

Due to the scarcity of direct research on this compound, this section focuses on the extensively studied pharmacological effects of its close structural analogues, harpagoside and harpagide. These compounds are considered the primary active constituents responsible for the medicinal properties of Harpagophytum procumbens.

Anti-inflammatory Activity

Harpagoside and harpagide have demonstrated significant anti-inflammatory effects in numerous preclinical studies. Their primary mechanism is believed to involve the inhibition of pro-inflammatory signaling pathways.

Table 1: Quantitative Data on the Anti-inflammatory Effects of Harpagoside and Harpagide

| Compound | Model System | Parameter Measured | Concentration/Dose | Result | Citation |

| Harpagoside | Lipopolysaccharide (LPS)-stimulated HepG2 cells | Cyclooxygenase-2 (COX-2) mRNA and protein expression | Not specified | Inhibition of expression | [3] |

| Harpagoside | LPS-stimulated HepG2 cells | Inducible nitric oxide synthase (iNOS) mRNA and protein expression | Not specified | Inhibition of expression | |

| Harpagoside | LPS-stimulated RAW 264.7 macrophages | NF-κB promoter activity | Dose-dependent | Inhibition of activity | |

| Harpagide | TNF-α-induced rat articular chondrocytes | MMP-13, COX2, IL-1β, IL-6 expression | 10 μM | Restoration of upregulated expression |

Analgesic Activity

The pain-relieving properties of harpagoside and harpagide have been validated in several animal models of pain.

Table 2: Quantitative Data on the Analgesic Effects of Harpagoside

| Compound | Model System | Parameter Measured | Dose | Result | Citation |

| Harpagoside | Acetic acid-induced writhing test in mice | Number of writhes | 10 mg/kg | Significant protective effect | |

| Harpagoside | Hot plate test in mice | Latency to paw lick | Not specified | Not specified | Not specified |

Chondroprotective Activity

Recent studies have highlighted the potential of harpagide in protecting cartilage from degradation, a key factor in osteoarthritis.

Table 3: Quantitative Data on the Chondroprotective Effects of Harpagide

| Compound | Model System | Parameter Measured | Concentration | Result | Citation |

| Harpagide | TNF-α-induced rat articular chondrocytes | Cell proliferation | 10 μM | Demonstrated biocompatibility | |

| Harpagide | In vivo osteoarthritis rat model | Articular cartilage structure | Not specified | More integrated appearance and organized chondrocytes |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the bioactivities of harpagoside and harpagide, which can be adapted for the study of this compound.

Anti-inflammatory Activity Assay: Inhibition of COX-2 and iNOS Expression

-

Cell Culture: Human HepG2 hepatocarcinoma cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with the test compound (e.g., harpagoside) for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

RNA and Protein Extraction: After the incubation period, total RNA and protein are extracted from the cells.

-

Analysis:

-

RT-PCR: The mRNA expression levels of COX-2 and iNOS are quantified using reverse transcription-polymerase chain reaction.

-

Western Blot: The protein expression levels of COX-2 and iNOS are determined by Western blot analysis using specific antibodies.

-

Analgesic Activity Assay: Acetic Acid-Induced Writhing Test

-

Animal Model: Male Swiss mice are used.

-

Administration: The test compound (e.g., harpagoside) or vehicle is administered orally or intraperitoneally.

-

Induction of Pain: After a set period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes is counted for a defined period (e.g., 30 minutes) starting immediately after the acetic acid injection.

-

Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.

Chondroprotective Activity Assay: In Vitro Chondrocyte Model

-

Cell Culture: Primary rat articular chondrocytes are isolated and cultured.

-

Induction of Inflammation: Chondrocytes are stimulated with tumor necrosis factor-alpha (TNF-α) to mimic the inflammatory conditions of osteoarthritis.

-

Treatment: The test compound (e.g., harpagide) is added to the culture medium.

-

Analysis:

-

Gene Expression: The expression of genes involved in cartilage degradation (e.g., MMP-13) and inflammation (e.g., COX2, IL-1β, IL-6) is measured by qPCR.

-

Protein Analysis: The levels of corresponding proteins are analyzed by Western blotting.

-

Cell Viability: Cell proliferation and viability are assessed using assays such as the MTT assay.

-

Signaling Pathways

The anti-inflammatory effects of harpagoside and harpagide are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. Harpagoside has been shown to inhibit its activation.

Conclusion

While direct experimental evidence for the pharmacological activities of this compound is currently lacking, the substantial body of research on its close structural analogues, harpagoside and harpagide, provides a compelling rationale for its potential as an anti-inflammatory, analgesic, and chondroprotective agent. The traditional use of plants containing these iridoid glycosides further supports their therapeutic relevance. Further investigation into the specific bioactivities and mechanisms of action of this compound is warranted to fully elucidate its pharmacological profile and potential for development as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide, based on studies of its analogues, offer a solid foundation for initiating such research.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Anti-inflammatory and analgesic effects of an aqueous extract of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for 6-Epiharpagide

CAS Number: 86362-16-5 Molecular Formula: C₁₅H₂₄O₁₀

This technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of 6-Epiharpagide. Due to the limited availability of specific experimental data and established signaling pathways for this compound in publicly accessible scientific literature, this document will focus on its fundamental properties. Where relevant, information on the closely related and more extensively studied stereoisomer, harpagide (B7782904), will be referenced to provide potential context for the biological activity of this compound, with the explicit clarification that these are distinct compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 86362-16-5 |

| Molecular Formula | C₁₅H₂₄O₁₀ |

| Molecular Weight | 364.35 g/mol |

Biological Activity and Potential Signaling Pathways

Direct and detailed studies on the biological activity and associated signaling pathways of this compound are not extensively reported in the current body of scientific literature. However, based on the known activities of its stereoisomer, harpagide, it is plausible that this compound may exhibit similar, though not identical, pharmacological properties. Harpagide is recognized for its anti-inflammatory, neuroprotective, and analgesic effects. These activities are often mediated through the modulation of key signaling cascades.

Potential Anti-Inflammatory Mechanisms

The anti-inflammatory effects of iridoid glycosides like harpagide are often attributed to their ability to interfere with pro-inflammatory signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A logical workflow for investigating the anti-inflammatory potential of this compound would involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then treating the cells with this compound. The subsequent analysis would focus on key markers of inflammation.

Caption: A potential experimental workflow to assess the anti-inflammatory effects of this compound.

Potential Neuroprotective Mechanisms

The neuroprotective properties of related compounds often involve the mitigation of oxidative stress and the inhibition of apoptotic pathways in neuronal cells. Investigating these effects for this compound would be a critical step in understanding its potential therapeutic applications in neurodegenerative diseases.

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In the context of inflammation, its activation leads to the transcription of pro-inflammatory genes.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

The MAPK pathway is another key signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors.

Caption: A generalized overview of the MAPK signaling cascade.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, this section will outline general methodologies that are commonly employed for the investigation of natural products with potential anti-inflammatory and cytotoxic effects. These protocols can be adapted for the study of this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Quantification: The concentration of nitric oxide in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) are mixed and incubated for 10 minutes at room temperature.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay: MTT Assay

-

Cell Seeding: Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-well plate at an appropriate density and incubated overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.

Future Directions

The field of natural product research would greatly benefit from dedicated studies on this compound to elucidate its specific biological activities and mechanisms of action. Future research should focus on:

-

Isolation and Purification: Development of robust protocols for the efficient isolation and purification of this compound from natural sources.

-

Biological Screening: Comprehensive screening of this compound in a variety of in vitro and in vivo models to identify its primary pharmacological effects.

-

Mechanistic Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship Studies: Comparison of the biological activities of this compound with its stereoisomers and other related iridoid glycosides to understand the structural determinants of its activity.

Methodological & Application

Application Notes and Protocols for the Extraction of 6-Epiharpagide from Lamiaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the extraction, isolation, and purification of 6-Epiharpagide, an iridoid glycoside, from plant material of the Lamiaceae family, with a particular focus on the genus Ajuga. The protocol is compiled from established methodologies for the extraction of related iridoid glycosides, including harpagide (B7782904) and 8-O-acetylharpagide, which are frequently co-extracted. This document outlines a comprehensive workflow from sample preparation to the final purification of the target compound using chromatographic techniques. Quantitative data, where available in the literature for related compounds, is summarized to provide an expected range of yields. This protocol is intended to serve as a foundational method that can be optimized for specific Lamiaceae species and research objectives.

Introduction

Iridoid glycosides are a class of monoterpenoids that exhibit a wide range of biological activities and are of significant interest in pharmaceutical research and drug development. This compound is an iridoid glycoside found in various species of the Lamiaceae (mint) family, notably within the Ajuga genus. The extraction and purification of this compound are crucial steps for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This protocol details a robust method for its isolation from plant biomass.

Data Presentation

While specific quantitative data for this compound is not extensively reported, the yields of related iridoid glycosides from Lamiaceae species can provide a benchmark. The following table summarizes typical extraction yields for total iridoid glycosides and related compounds from Ajuga species.

| Plant Species | Extraction Method | Solvent | Total Iridoid Yield (of crude extract) | Reference Compound Yield (of crude extract) | Source |

| Ajuga reptans | Maceration | Methanol (B129727) | Not specified | Harpagide, 8-O-acetylharpagide | [1] |

| Ajuga reptans | Maceration | 50% Ethanol | Not specified | Harpagide, 8-O-acetylharpagide | [2] |

| Teucrium parviflorum | Maceration | Methanol/Water (70:30) | Not specified | Harpagide, 8-O-acetylharpagide | [3] |

| Ajuga reptans | Defatting then Maceration | n-Hexane, Chloroform, then Methanol | Not specified | Harpagide, 8-O-acetylharpagide | [1] |

Note: The yield of this compound is expected to be a fraction of the total iridoid content and will vary depending on the plant species, geographical location, and harvesting time.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction and purification of this compound.

Plant Material Preparation

1.1. Collection and Identification: Collect the aerial parts (leaves, stems, and flowers) of the selected Lamiaceae species (e.g., Ajuga reptans). Ensure proper botanical identification.

1.2. Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, use a plant dryer at a temperature not exceeding 40°C to preserve the chemical integrity of the iridoid glycosides.

1.3. Grinding: Grind the dried plant material into a fine powder (approximately 0.5-1 mm particle size) using a laboratory mill. Homogenize the powder thoroughly.

Extraction

2.1. Defatting (Optional but Recommended): 2.1.1. Macerate the powdered plant material (100 g) with n-hexane (500 mL) for 24 hours at room temperature with occasional stirring.[1] 2.1.2. Filter the mixture and discard the n-hexane extract. 2.1.3. Repeat the process two more times to ensure complete removal of lipophilic compounds. Air-dry the defatted plant material.

2.2. Primary Extraction: 2.2.1. Macerate the defatted plant powder (from step 2.1) or the initial powdered material with 80% aqueous methanol (1 L) for 24 hours at room temperature with continuous stirring. 2.2.2. Filter the extract through filter paper. 2.2.3. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction. 2.2.4. Combine the filtrates from all three extractions.

2.3. Solvent Evaporation: 2.3.1. Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Fractionation

3.1. Liquid-Liquid Partitioning: 3.1.1. Suspend the crude extract in distilled water (200 mL). 3.1.2. Transfer the aqueous suspension to a separatory funnel. 3.1.3. Partition the aqueous layer successively with solvents of increasing polarity, such as dichloromethane (B109758) (3 x 200 mL) and then ethyl acetate (B1210297) (3 x 200 mL), to remove compounds of intermediate polarity. 3.1.4. The desired iridoid glycosides, including this compound, are expected to remain in the aqueous or the subsequent n-butanol fraction. 3.1.5. Partition the remaining aqueous layer with n-butanol (3 x 200 mL). 3.1.6. Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield an iridoid-enriched fraction.

Chromatographic Purification

4.1. Medium Pressure Liquid Chromatography (MPLC) - Initial Cleanup: 4.1.1. Dissolve the iridoid-enriched fraction in a minimal amount of the initial mobile phase. 4.1.2. Pack a glass column with reversed-phase silica (B1680970) gel (e.g., C18). 4.1.3. Equilibrate the column with the starting mobile phase (e.g., 10% methanol in water). 4.1.4. Load the sample onto the column. 4.1.5. Elute the column with a stepwise or linear gradient of increasing methanol concentration in water (e.g., 10% to 100% methanol). 4.1.6. Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify fractions containing iridoid glycosides. 4.1.7. Combine the fractions that show the presence of the target compounds.

4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) - Final Purification: 4.2.1. Column: Use a reversed-phase preparative column (e.g., C18, 250 x 20 mm, 5 µm). 4.2.2. Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid, is commonly used for the separation of iridoid glycosides. 4.2.3. Gradient Program (Example):

- 0-5 min: 10% A

- 5-35 min: Linear gradient from 10% to 40% A

- 35-40 min: 40% A

- 40-45 min: Linear gradient to 100% A (column wash)

- 45-50 min: 100% A

- 50-55 min: Return to 10% A (equilibration) 4.2.4. Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min). 4.2.5. Detection: Monitor the elution at a wavelength of 210 nm or 235 nm, which are typical for iridoid glycosides. 4.2.6. Fraction Collection: Collect the peaks corresponding to this compound based on retention time comparison with an analytical standard if available, or collect all major peaks for subsequent structural analysis. 4.2.7. Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC-UV and confirm its identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Conclusion

The protocol described provides a comprehensive and systematic approach for the extraction and isolation of this compound from Lamiaceae plant sources. The methodology is based on established principles for the purification of iridoid glycosides and can be adapted and optimized for specific laboratory settings and plant materials. The successful isolation of pure this compound will facilitate further investigation into its pharmacological properties and potential applications in drug development. It is recommended to perform analytical HPLC at each stage to monitor the presence and purity of the target compound, thereby guiding the optimization of the purification process.

References

- 1. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 6-Epiharpagide using High-Performance Liquid Chromatography (HPLC)

Introduction

6-Epiharpagide is an iridoid glycoside found in various medicinal plants. Its accurate quantification is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is based on established methods for the analysis of structurally related iridoid glycosides, such as harpagide (B7782904) and harpagoside, and provides a strong foundation for the specific quantification of this compound. Reversed-phase HPLC is a widely used technique for the separation of such molecules due to their polarity.[1]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.[2] The separation is achieved on a C18 stationary phase, which is hydrophobic in nature.[3][4] A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the analytes.[2] Molecules are separated based on their hydrophobic interactions with the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, allows for the optimal separation of compounds with varying polarities. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration of a reference standard.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 mm x 250 mm, 5 µm) is recommended.

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (analytical grade)

-

-

Sample Preparation:

-

Plant material or extract containing this compound.

-

Ultrasonic bath.

-

Centrifuge.

-

Syringe filters (0.45 µm).

-

2. Preparation of Solutions

-

Mobile Phase A: Water containing 0.03% phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Store this solution at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

-

Extraction from Plant Material:

-

Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).

-

Add a defined volume of methanol (e.g., 25 mL).

-

Extract using ultrasonication for a specified time (e.g., 30 minutes).

-

Centrifuge the extract at a set speed (e.g., 4000 rpm) for a defined duration (e.g., 10 minutes).

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

4. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound, adapted from methods for similar compounds.

| Parameter | Value |

| Column | C18 (e.g., Agilent ZORBAX SB-C18, 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.03% Phosphoric AcidB: Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

Table 1: HPLC Method Parameters

5. Gradient Elution Program

A gradient elution is recommended to ensure good separation of this compound from other components in the sample matrix.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 15 | 85 | 15 |

| 30 | 70 | 30 |

| 35 | 5 | 95 |

| 40 | 5 | 95 |

| 41 | 95 | 5 |

| 50 | 95 | 5 |

Table 2: Gradient Elution Program

6. Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

Quantification: Inject the prepared sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation Data (Hypothetical)

For a robust analytical method, validation should be performed according to ICH guidelines. The following table presents hypothetical validation data for the quantification of this compound.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Specificity | No interference from blank matrix |

Table 3: Hypothetical Method Validation Parameters

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Logical relationships in the HPLC method for this compound analysis.

References

- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 3. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]

- 4. Reversed Phase HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]

The Challenge of 6-Epiharpagide: A Proposed Semi-Synthetic Approach in the Absence of a Reported Total Synthesis

To date, a complete total synthesis of the iridoid glycoside 6-epiharpagide (B1162097) has not been reported in peer-reviewed scientific literature. The intricate stereochemistry and multiple hydroxyl groups of harpagide (B7782904) and its derivatives present a formidable challenge for synthetic chemists. The biosynthesis of the closely related compound, harpagoside, has been studied, but a practical, laboratory-based total synthesis remains an unmet scientific goal.

This document outlines a detailed, albeit theoretical, application note and protocol for the semi-synthesis of this compound, starting from its naturally abundant epimer, harpagide. This proposed route is based on established synthetic methodologies for the stereochemical inversion of secondary alcohols in complex molecules. The primary challenge in this approach lies in the selective protection of the numerous hydroxyl groups present in the harpagide molecule to isolate the reactivity of the C-6 hydroxyl group.

Proposed Semi-Synthetic Route from Harpagide

The conversion of harpagide to this compound necessitates the inversion of the stereocenter at the C-6 position. A common and effective method to achieve this is through an oxidation-reduction sequence. This process involves the oxidation of the C-6 secondary alcohol to a ketone, followed by the stereoselective reduction of the ketone to the desired epimeric alcohol. An alternative approach involves the direct inversion of the C-6 hydroxyl group via a Mitsunobu reaction.

The successful execution of this semi-synthesis hinges on a carefully planned protecting group strategy to ensure that only the C-6 hydroxyl group reacts. Iridoid glycosides, such as harpagide, contain multiple hydroxyl groups with similar reactivity, making their differentiation a significant synthetic hurdle.

Key Stages of the Proposed Semi-Synthesis:

-

Selective Protection of Harpagide: To isolate the C-6 hydroxyl group, the primary hydroxyl groups on the glucose moiety and the aglycone, as well as the other secondary hydroxyl groups, must be protected. A multi-step protection strategy would likely be required.

-

Epimerization of the C-6 Hydroxyl Group:

-

Method A: Oxidation-Reduction: The free C-6 hydroxyl group is oxidized to a ketone. Subsequent reduction of this ketone, using a sterically hindered reducing agent, can favor the formation of the thermodynamically less stable epimer, this compound.

-

Method B: Mitsunobu Reaction: This reaction allows for the direct inversion of a secondary alcohol's stereochemistry in a single step.

-

-

Deprotection: Removal of all protecting groups to yield the final product, this compound.

Experimental Protocols (Hypothetical)

The following protocols are illustrative and would require extensive optimization for this specific substrate.

Selective Protection of Harpagide

Objective: To protect all hydroxyl groups except the one at the C-6 position. This is a complex undertaking that may require multiple steps. A possible sequence is outlined below.

Protocol:

-

Per-silylation: To a solution of harpagide (1.0 eq) in dry pyridine, add an excess of a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl, 10 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Stir the reaction at room temperature until complete conversion is observed by TLC.

-

Selective Deprotection of the C-6 Silyl (B83357) Ether: Due to steric hindrance, the C-6 silyl ether may be more labile. Treatment with a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol (B129727), could selectively cleave the C-6 silyl ether. Careful monitoring of the reaction progress is crucial to avoid deprotection at other positions.

Epimerization of the C-6 Hydroxyl Group

Method A: Oxidation-Reduction

Protocol:

-

Oxidation: To a solution of the C-6 deprotected harpagide derivative (1.0 eq) in dichloromethane (B109758) (DCM), add Dess-Martin periodinane (DMP, 1.5 eq). Stir the reaction at room temperature for 1-2 hours or until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Reduction: To a solution of the resulting ketone (1.0 eq) in methanol at -78 °C, add a solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH4, 1.1 eq). The choice of reducing agent and reaction conditions will be critical for achieving the desired stereoselectivity. Stir the reaction at low temperature and then allow it to warm to room temperature.

Method B: Mitsunobu Reaction

Protocol:

-

To a solution of the C-6 deprotected harpagide derivative (1.0 eq), triphenylphosphine (B44618) (PPh3, 1.5 eq), and a carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 eq) in dry tetrahydrofuran (B95107) (THF) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The resulting ester will have an inverted stereochemistry at the C-6 position. Saponification of the ester using a base, such as lithium hydroxide (B78521) (LiOH) in a THF/water mixture, will yield the desired this compound derivative.

Deprotection

Protocol:

-